5-Bromo-1-methyl-2,3-dihydro-1H-isoindole

Übersicht

Beschreibung

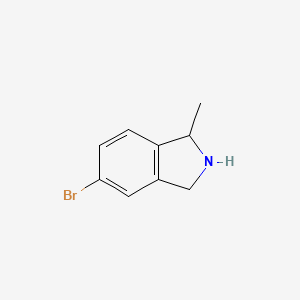

5-Bromo-1-methyl-2,3-dihydro-1H-isoindole is a chemical compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a fused ring system composed of a benzene ring and a pyrrole ring The presence of a bromine atom and a methyl group in the structure of this compound makes it a unique derivative of isoindole

Vorbereitungsmethoden

The synthesis of 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole can be achieved through several synthetic routes. One common method involves the bromination of 1-methyl-2,3-dihydro-1H-isoindole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures. The bromination reaction selectively introduces a bromine atom at the 5-position of the isoindole ring, yielding this compound.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

5-Bromo-1-methyl-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.

Oxidation Reactions: The compound can be oxidized to form corresponding isoindole derivatives with different oxidation states. Oxidizing agents such as potassium permanganate or chromium trioxide can be used for these reactions.

Reduction Reactions: Reduction of this compound can lead to the formation of dihydroisoindole derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

5-Bromo-1-methyl-2,3-dihydro-1H-isoindole, also known as 5-Bromo-1-methylisoindoline, is a chemical compound with the molecular formula C9H10BrN . It has a molecular weight of 212.09 g/mol . This compound is used as a building block in organic synthesis for creating a variety of organic compounds .

Synthesis Method of Gatifloxacin Intermediate

This compound can be used as a gatifloxacin intermediate . A synthesis method for producing the gatifloxacin intermediate (1R)-5-bromo-2,3-dihydro-1-methyl-1H-isoindole involves several steps :

- Using R(+)-alpha-phenylethylamine as a raw material and Lewis acid as a catalyst, a bromine bromination reaction is performed to obtain a compound .

- The compound from Step 1 is placed in a solvent, and hydrochloric acid, paraformaldehyde, and a catalyst are added to carry out a chloromethylation reaction .

- The resulting compound from Step 2 is dissolved in a solvent, alkali is added, and the mixture is heated to obtain the gatifloxacin intermediate .

This synthesis method is noted for its simple reaction, short route, reduced waste, environmental friendliness, higher yield in each step, and suitability for industrial production .

Preparation Method

A preparation method for (1R)-5-bromo-2,3-dihydro-1-methyl-1H-isoindole includes the following steps :

- Dissolving 3-bromobenzaldehyde in a first solvent, adding ammonia water and a catalyst, reacting in a hydrogen atmosphere, and then filtering and concentrating to obtain a first reaction product .

- Dissolving the first reaction product in a second solvent, cooling to -20 to 20°C, dropwise adding an inorganic acid, adding an aqueous acetaldehyde solution, heating to a reflux temperature, reacting for 5 to 15 hours, carrying out reduced-pressure concentration until the volume is 1/3 of the original volume, adjusting the pH value to 9 to 10, stirring overnight, and carrying out suction filtration and recrystallization to obtain a second reaction product .

- Dissolving the second reaction product in a third solvent, dropwise adding a resolving agent, keeping the formed solution at a temperature at 40-80°C for 1-7 hours, performing reduced-pressure concentration until the volume of the solution is reduced by 1/2, stirring overnight at room temperature, and performing suction filtration and washing . Adding the obtained solid into water, slightly heating the solid to dissolve it, adjusting the pH value to 9-10, cooling the formed solution to 10°C, stirring overnight, and performing suction filtration to obtain the target product .

Wirkmechanismus

The mechanism of action of 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole depends on its specific application. In medicinal chemistry, its biological activity may involve interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the methyl group in the compound can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions involved are subject to ongoing research and may vary depending on the specific derivative and application.

Vergleich Mit ähnlichen Verbindungen

5-Bromo-1-methyl-2,3-dihydro-1H-isoindole can be compared with other similar compounds such as:

1-Methyl-2,3-dihydro-1H-isoindole: Lacks the bromine atom, making it less reactive in certain substitution reactions.

5-Chloro-1-methyl-2,3-dihydro-1H-isoindole: Contains a chlorine atom instead of bromine, which can lead to different reactivity and properties.

5-Iodo-1-methyl-2,3-dihydro-1H-isoindole:

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties.

Biologische Aktivität

5-Bromo-1-methyl-2,3-dihydro-1H-isoindole (C9H10BrN) is a nitrogen-containing heterocyclic compound notable for its unique bicyclic structure. This compound has garnered attention in pharmacology and medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and neuroprotective properties.

Chemical Structure and Properties

The molecular formula of this compound is C9H10BrN, with a molecular weight of approximately 212.09 g/mol. The compound features a bromine atom at the 5-position and a methyl group at the 1-position of the isoindole ring, contributing to its distinct chemical properties. The structure can be visualized as follows:

Biological Activities

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. Its structural similarity to other biologically active compounds indicates potential applications in drug discovery aimed at treating bacterial infections .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties, which could make it beneficial in treating conditions characterized by inflammation. The mechanism may involve modulation of inflammatory pathways or inhibition of pro-inflammatory cytokines .

Neuroprotective Potential

There is emerging evidence that this compound could have neuroprotective effects. Isoindole derivatives have been linked to neuroprotection and antioxidant activities, making them candidates for further exploration in neurodegenerative disease therapies .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The bromine atom and the methyl group play crucial roles in determining its binding affinity and selectivity towards these targets. Detailed studies on its binding interactions and structure-activity relationships are essential for elucidating its precise mechanism of action.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of several isoindole derivatives, this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of several standard antibiotics, suggesting its potential as a lead compound in antibiotic development .

Case Study: Neuroprotective Effects

A recent investigation focused on the neuroprotective effects of isoindole derivatives demonstrated that this compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests a mechanism involving antioxidant activity and modulation of cellular stress responses .

Eigenschaften

IUPAC Name |

5-bromo-1-methyl-2,3-dihydro-1H-isoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c1-6-9-3-2-8(10)4-7(9)5-11-6/h2-4,6,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTUCROBKAQWWPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CN1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593410 | |

| Record name | 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335428-62-1 | |

| Record name | 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.